molecular formula C15H11IO3 B1292265 3-Acetoxy-4'-iodobenzophenone CAS No. 890099-67-9

3-Acetoxy-4'-iodobenzophenone

Cat. No.: B1292265
CAS No.: 890099-67-9
M. Wt: 366.15 g/mol
InChI Key: XQKGBWRAJWQSRU-UHFFFAOYSA-N
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Description

3-Acetoxy-4'-iodobenzophenone is a substituted benzophenone derivative featuring an acetoxy group at the 3-position and an iodine atom at the 4'-position of the benzophenone scaffold. However, commercial availability challenges are noted, as it is listed as discontinued by suppliers like CymitQuimica, possibly due to synthesis complexity or stability concerns .

Preparation Methods

The synthesis of 3-Acetoxy-4'-iodobenzophenone typically involves the introduction of an acetoxy group and an iodine atom onto a benzophenone scaffold. The key steps include:

  • Iodination : Incorporating the iodine atom into the aromatic ring.
  • Acetylation : Introducing the acetoxy group at the meta-position relative to the ketone group.

Step-by-Step Preparation

Iodination of Benzophenone Derivatives

The iodination process often starts with a precursor such as 4-acetylphenylboronic acid or other benzophenone derivatives.

Reaction Conditions:

Procedure:

  • Combine the arylboronic acid with K₂CO₃ in a Schlenk tube under an inert atmosphere.
  • Add iodine and acetonitrile, seal the tube, and heat to 80°C.
  • After completion, cool the solution to room temperature and extract the product using ethyl acetate.
  • Purify by column chromatography to obtain 4'-iodoacetophenone as an intermediate.

Acetylation to Form this compound

The acetylation step introduces the acetoxy group at the meta-position.

Reaction Conditions:

  • Reagents : Acetic anhydride or lead tetraacetate [Pb(OAc)₄].
  • Catalysts : Acidic catalysts like p-toluenesulfonic acid.
  • Solvent : Acetic acid or dimethylformamide (DMF).
  • Temperature : 60–80°C.

Procedure:

  • Dissolve the iodinated intermediate in acetic acid or DMF.
  • Add acetic anhydride or Pb(OAc)₄ as the acetylating agent.
  • Stir at elevated temperatures (60–80°C) for several hours.
  • Cool the reaction mixture, neutralize with a base if necessary, and extract with ethyl acetate.
  • Purify by recrystallization or chromatography to yield pure this compound.

Key Considerations for Optimization

Yield Improvement

  • Use high-purity reagents to minimize side reactions.
  • Maintain strict inert conditions during iodination to prevent oxidation or degradation.

Purity

  • Employ silica gel chromatography or recrystallization for final purification.
  • Monitor reaction progress using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).

Data Table: Reaction Parameters

Step Reagents Solvent Temperature Duration Yield (%)
Iodination I₂, K₂CO₃ MeCN 80°C 8–12 hours ~91%
Acetylation Pb(OAc)₄ / Ac₂O Acetic acid 60–80°C ~2 hours ~85%

Analytical Techniques for Verification

To confirm the structure and purity of this compound:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in 3-Acetoxy-4’-iodobenzophenone can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.

    Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The acetoxy group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or can be used under mild conditions.

    Reduction: or are common reducing agents used under anhydrous conditions.

    Oxidation: or can be used under acidic conditions.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

  • Synthesis Intermediate : 3-Acetoxy-4'-iodobenzophenone serves as an intermediate in the synthesis of various organic compounds. Its structure allows for modifications through substitution reactions, making it a valuable building block in organic synthesis.
  • Reagent in Chemical Reactions : The compound can be utilized as a reagent in various chemical reactions, including nucleophilic substitutions and reductions.

Biology

  • Biological Activity : The compound has shown potential biological activities, including:
    • Antioxidant Properties : It exhibits the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
    • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
    • Antimicrobial Activity : Investigations into its efficacy against various microbial strains have shown promising results in inhibiting growth.
  • Cellular Interaction Studies : Research involving molecular docking simulations suggested that this compound interacts favorably with key enzymes involved in inflammatory responses, supporting its role as a bioactive compound.

Medicine

  • Therapeutic Applications : Ongoing research is exploring its potential therapeutic applications, such as its use in drug development and as a pharmaceutical intermediate. The compound's interactions with cellular enzymes and receptors may modulate various biochemical pathways beneficial for therapeutic interventions.
  • UV Protection : The compound acts as a UV filter, absorbing harmful UV radiation and protecting biological tissues from damage, making it suitable for use in sunscreens and other personal care products.

Case Studies and Research Findings

  • UV Absorption Studies : Laboratory studies demonstrated that this compound effectively absorbs UV radiation, making it a candidate for use in sunscreens and other personal care products. Its efficacy was compared to other benzophenones, highlighting its unique absorption spectrum.
  • Inflammatory Response Study : A study investigating the compound's effect on COX activity demonstrated significant inhibition in vitro, indicating its potential for therapeutic applications in treating inflammatory conditions.
  • Microbial Inhibition Research : Experiments assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, where the compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-iodobenzophenone is largely dependent on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attach to the benzene ring. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Structural and Functional Analogues

3-Acetoxy-4'-heptylbenzophenone

  • Structure : Replaces the iodine atom with a heptyl group.
  • Molecular Formula: C₂₂H₂₆O₃ vs. C₁₅H₁₁IO₃ (estimated for 3-Acetoxy-4'-iodobenzophenone).
  • Iodine in this compound introduces electronegativity and steric bulk, which may influence reactivity in substitution reactions or binding affinity in biological systems .

2-[125I]Iodobenzophenone (2e)

  • Structure : Lacks the 3-acetoxy group but shares the iodinated aromatic ring.
  • Synthesis : Achieved via a one-pot tandem diazotization–radioiodination process with 94% radiochemical yield (RCY) under optimized conditions (40°C, 4 hours) .
  • Application: Used in SPECT radiotracer development, highlighting the utility of iodinated benzophenones in imaging .

2-(3-Acetoxy-4,4,14-Trimethylandrost-8-En-17-Yl) Propionic Acid

  • Structure : Shares the 3-acetoxy moiety but within a steroidal framework.
  • Biological Activity : Demonstrates PTP 1B inhibitory action (anti-diabetic) at 5 mg/kg in Alloxan-induced diabetic rats .
  • Comparison: Unlike this compound, this compound’s activity is linked to steroidal interactions, suggesting divergent pharmacological pathways .

Stability and Commercial Viability

  • This compound: Discontinued commercially, possibly due to instability (e.g., iodine dissociation) or niche demand .
  • Stable Analogues: Non-iodinated derivatives (e.g., 3-Acetoxy-4'-heptylbenzophenone) remain available, suggesting that iodine substitution introduces handling or storage challenges .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Synthesis Yield Key Applications Biological Activity
This compound C₁₅H₁₁IO₃ ~374.16 (est.) 3-OAc, 4'-I N/A Chemical intermediate Not reported
3-Acetoxy-4'-heptylbenzophenone C₂₂H₂₆O₃ 338.44 3-OAc, 4'-C₇H₁₅ N/A Lipophilic probes Not reported
2-[125I]Iodobenzophenone (2e) C₁₃H₉IO ~260.12 (est.) 2-I 94% RCY SPECT radiotracers Imaging agents
2-(3-Acetoxy-4,4,14-TMA) Propionic Acid C₂₄H₃₄O₄ 386.53 Steroid + 3-OAc N/A Anti-diabetic agents PTP 1B inhibition

Biological Activity

3-Acetoxy-4'-iodobenzophenone, a synthetic compound, has garnered attention in various fields of biological and chemical research due to its unique structural properties and potential applications. This article delves into its biological activity, focusing on antimicrobial properties, antioxidant effects, and interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H13IO3
  • Molecular Weight : 352.17 g/mol

The compound features a benzophenone backbone with an acetoxy group at the 3-position and an iodine atom at the para position, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Pseudomonas aeruginosa64 µg/mLLow

This table summarizes the MIC values for different bacterial strains, indicating that the compound has varying levels of efficacy depending on the target organism.

Antioxidant Properties

In addition to its antimicrobial activity, this compound has been studied for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. The compound has shown potential in enhancing cellular antioxidant defenses by increasing levels of glutathione and other protective enzymes.

The antioxidant activity is primarily attributed to the compound's ability to scavenge free radicals and inhibit lipid peroxidation. It may also activate transcription factors such as NRF2, which regulates the expression of antioxidant proteins.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Organic Chemistry examined the antimicrobial effects of various benzophenone derivatives, including this compound. Results indicated that this compound significantly inhibited bacterial growth compared to controls, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Antioxidant Mechanisms :
    Research documented in MDPI highlighted the role of similar compounds in activating NRF2 pathways. The study suggested that this compound could be explored further for its protective effects against oxidative damage in cellular models .

Q & A

Q. How can researchers efficiently synthesize 3-Acetoxy-4'-iodobenzophenone and validate its structural purity?

Answer:
A common approach involves selective acetylation of a hydroxyl group followed by iodination of the aromatic ring. For example:

Start with 3-hydroxy-4'-methoxybenzophenone. Protect the hydroxyl group via acetylation using acetic anhydride and a base (e.g., pyridine) .

Perform iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (40–60°C) .

Validation methods:

  • NMR spectroscopy : Confirm the presence of the acetyl group (δ ~2.3 ppm for CH₃) and iodinated aromatic protons (δ ~7.5–8.5 ppm) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 368.17 for C₁₅H₁₃IO₃) .
  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar derivatives?

Answer:

  • X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., acetoxy vs. methoxy groups) by analyzing crystal packing and bond angles .
  • FT-IR spectroscopy : Identify the acetyl C=O stretch (~1750 cm⁻¹) and absence of hydroxyl O-H stretches (~3200–3500 cm⁻¹) .
  • Elemental analysis : Confirm iodine content (expected ~34.5% for C₁₅H₁₃IO₃) to rule out incomplete iodination .

Q. How should researchers address inconsistencies in spectral data (e.g., NMR splitting patterns) for this compound?

Answer:

  • Variable-temperature NMR : Suppress dynamic effects (e.g., hindered rotation of the acetyl group) by cooling the sample to –40°C .
  • 2D-COSY/HMBC : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings, particularly in the iodinated aromatic region .
  • Control experiments : Compare spectra with fully deuterated analogs or synthetic intermediates (e.g., 3-hydroxy precursor) to assign peaks conclusively .

Q. What strategies mitigate side reactions (e.g., deacetylation or over-iodination) during synthesis?

Answer:

  • Protecting group optimization : Replace acetyl with a more stable group (e.g., tert-butyldimethylsilyl) if deacetylation occurs under iodination conditions .
  • Stoichiometric control : Limit iodine equivalents (1.05–1.1 equiv.) and monitor reaction progress via TLC to prevent poly-iodination .
  • Solvent selection : Use non-nucleophilic solvents (e.g., dichloromethane) to minimize hydrolysis of the acetyl group .

Q. How can researchers evaluate the photostability of this compound for applications in light-mediated studies?

Answer:

  • UV-Vis spectroscopy : Track absorbance changes (e.g., λmax ~280 nm) under controlled UV irradiation (e.g., 365 nm for 24 hours) .
  • LC-MS/MS : Identify degradation products (e.g., deacetylated or iodine-loss derivatives) and quantify half-life .
  • Radical scavenger tests : Add antioxidants (e.g., BHT) to determine if degradation is radical-mediated .

Q. What computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT calculations : Model transition states for iodine participation in Suzuki-Miyaura couplings (e.g., bond dissociation energies of C-I vs. C-OAc) .
  • Hammett σ constants : Predict electronic effects of the acetoxy group on reaction rates (σpara ~0.45 for –OAc) .
  • Molecular docking : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to optimize ligand design .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

  • Standardized protocols : Use the shake-flask method in buffered solutions (pH 7.4) at 25°C to ensure reproducibility .
  • Ternary phase diagrams : Map solubility in solvent mixtures (e.g., DMSO-water) to identify co-solvents for biological assays .
  • Karl Fischer titration : Quantify residual water in samples, which may artificially depress solubility in hydrophobic solvents .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 mask) is required for powder handling .
  • Waste disposal : Collect iodine-containing waste separately for incineration or halogen-specific treatment .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., acetic acid) .

Properties

IUPAC Name

[3-(4-iodobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKGBWRAJWQSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641637
Record name 3-(4-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-67-9
Record name 3-(4-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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